- Synthesis of 6-formylpterine, Izvestiya Akademii Nauk SSSR, 1981, (7), 1669-70

Cas no 948-60-7 (Pterine-6-carboxylic Acid)

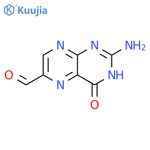

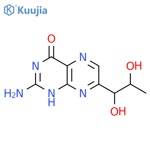

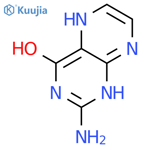

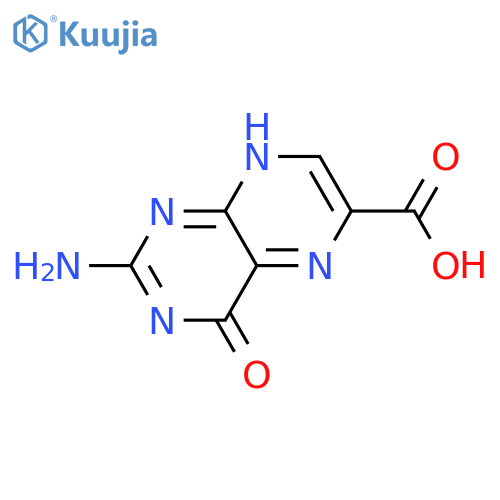

Pterine-6-carboxylic Acid structure

Nome del prodotto:Pterine-6-carboxylic Acid

Pterine-6-carboxylic Acid Proprietà chimiche e fisiche

Nomi e identificatori

-

- Pterin-6-carboxylic acid

- 2-Amino-1,4-dihydro-4-oxopteridine-6-carboxylic acid

- Pterine-6-carboxylic Acid

- 2-amino-4-oxo-1H-pteridine-6-carboxylic acid

- Pterine-6-carboxylic

- 2-Amino-4-hydroxypteridine-6-carboxylicacid

- 2-Amino-3,4-dihydro-4-oxo-6-pteridinecarboxylic acid (ACI)

- 6-Pteridinecarboxylic acid, 2-amino-1,4-dihydro-4-oxo- (8CI, 9CI)

- 6-Pteridinecarboxylic acid, 2-amino-4-hydroxy- (6CI)

- 2-Amino-4-hydroxy-6-carboxypteridine

- 2-Amino-4-hydroxypteridine-6-carboxylic acid

- 2-Amino-4-hydroxypterin-6-carboxylic acid

- 2-Amino-4-oxo-1,4-dihydropteridine-6-carboxylic acid

- 2-Amino-4-oxo-3,4-dihydropteridine-6-carboxylic acid

- 2-Amino-4-oxo-4,8-dihydropteridine-6-carboxylic acid

- 2-Amino-6-carboxy-4-hydroxypteridine

- 2-Imino-4-oxo-1,2,3,4-tetrahydropteridine-6-carboxylic acid

- 6-Carboxypterin

- NSC 96893

- Ranachrome 5

- Spectrum_000242

- 2-Amino-4(3H)-pteridinone-6-carboxylic acid

- HHS

- 1501-50-4

- 2G01J4LZ8Y

- Spectrum4_001713

- KBioGR_002066

- Q27161007

- 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylicacid

- MFCD00010594

- 6-PTERIDINECARBOXYLIC ACID, 2-AMINO-4-HYDROXY-

- SCHEMBL893092

- CHEMBL566727

- SpecPlus_000795

- SCHEMBL13820952

- KBio2_003290

- 2-Amino-1,4-dihydro-4-oxo-6-Pteridinecarboxylic acid

- PTERIN-6-CARBOXYLICACID

- DivK1c_006891

- GEO-04483

- FT-0633615

- 948-60-7

- 2-Amino-4-oxo-3,4-dihydro-6-pteridinecarboxylic acid

- UNII-2G01J4LZ8Y

- KBio2_000722

- 6-Pteridinecarboxylic acid, 2-amino-1,4-dihydro-4-oxo-

- 2-amino-4-hydroxy-6-pteridinecarboxylic acid

- F87135

- 6-car-boxypterin

- CCG-38452

- CS-0094339

- NS00040423

- KBio2_005858

- KBio1_001835

- CHEBI:88937

- NSC96893

- EINECS 213-435-8

- Spectrum5_000446

- Spectrum3_001713

- Spectrum2_001821

- BSPBio_003326

- DTXSID30241626

- 2-Amino-4-oxo-3,4-dihydro-6-pteridinecarboxylic acid #

- QABAUCFGPWONOG-UHFFFAOYSA-N

- 2-AMINO-3,4-DIHYDRO-4-OXO-6-PTERIDINECARBOXYLIC ACID

- 2-AMINO-4-OXO-3H-PTERIDINE-6-CARBOXYLIC ACID

- AKOS015910901

- KBio3_002546

- KBioSS_000722

- A809012

- SPBio_001861

- 2-amino-4-keto-1H-pteridine-6-carboxylic acid

- AKOS040763764

- HY-W037823

- NCGC00178139-01

- Pterine-6-carboxylic acid, >=98.0% (HPLC)

- NSC-96893

- DB-043039

- DA-66999

- 6-Pteridinecarboxylic acid, 2-amino-3,4-dihydro-4-oxo-

-

- MDL: MFCD00010594

- Inchi: 1S/C7H5N5O3/c8-7-11-4-3(5(13)12-7)10-2(1-9-4)6(14)15/h1H,(H,14,15)(H3,8,9,11,12,13)

- Chiave InChI: QABAUCFGPWONOG-UHFFFAOYSA-N

- Sorrisi: O=C(C1=CNC2C(C(N=C(N)N=2)=O)=N1)O

Proprietà calcolate

- Massa esatta: 207.039

- Massa monoisotopica: 207.039

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 3

- Conta accettatore di obbligazioni idrogeno: 5

- Conta atomi pesanti: 15

- Conta legami ruotabili: 1

- Complessità: 342

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: -1.5

- Superficie polare topologica: 131A^2

- Carica superficiale: 0

- Conta Tautomer: 18

Proprietà sperimentali

- Densità: 2.16 g/cm3

- Punto di ebollizione: 608.7ºC at 760 mmHg

- Punto di infiammabilità: 322ºC

- Indice di rifrazione: 1.954

Pterine-6-carboxylic Acid Informazioni sulla sicurezza

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Istruzioni di sicurezza: 22-24/25

- CODICI DEL MARCHIO F FLUKA:10

- Condizioni di conservazione:2-8°C

Pterine-6-carboxylic Acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-310229-2.5g |

2-amino-4-oxo-4,8-dihydropteridine-6-carboxylic acid |

948-60-7 | 2.5g |

$1496.0 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-215760-100mg |

Pterine-6-carboxylic acid, |

948-60-7 | ≥98% | 100mg |

¥1241.00 | 2023-09-05 | |

| Enamine | EN300-310229-10.0g |

2-amino-4-oxo-4,8-dihydropteridine-6-carboxylic acid |

948-60-7 | 10.0g |

$2384.0 | 2023-02-25 | ||

| Enamine | EN300-310229-10g |

2-amino-4-oxo-4,8-dihydropteridine-6-carboxylic acid |

948-60-7 | 10g |

$2384.0 | 2023-09-05 | ||

| TRC | P839880-1g |

Pterine-6-carboxylic Acid |

948-60-7 | 1g |

$ 1805.00 | 2023-09-06 | ||

| BioAustralis | BIA-P2525-5 mg |

Pterine-6-carboxylic acid |

948-60-7 | >95%byHPLC | 5mg |

$196.00 | 2023-09-08 | |

| BioAustralis | BIA-P2525-1 mg |

Pterine-6-carboxylic acid |

948-60-7 | >95%byHPLC | 1mg |

$56.00 | 2023-09-08 | |

| BioAustralis | BIA-P2525-1mg |

Pterine-6-carboxylic acid |

948-60-7 | >95% by HPLC | 1mg |

$65.00 | 2024-07-19 | |

| TargetMol Chemicals | TN6988-25 mg |

Pterine-6-carboxylic acid |

948-60-7 | 98% | 25mg |

¥ 7,696 | 2023-07-10 | |

| TargetMol Chemicals | TN6988-10mg |

Pterine-6-carboxylic acid |

948-60-7 | 10mg |

¥ 3180 | 2024-07-19 |

Pterine-6-carboxylic Acid Metodo di produzione

Synthetic Routes 1

Synthetic Routes 2

Condizioni di reazione

Riferimento

- Analysis of the preliminary radiolytic products of folic acid, Shipin Yu Fajiao Gongye, 1987, (5), 30-4

Synthetic Routes 3

Synthetic Routes 4

Condizioni di reazione

Riferimento

- Qualitative demonstration of the degradation of folic acid by Pseudomonas fluorescens UK-1, Acta Chemica Scandinavica (1947-1973), 1973, 27(6), 2115-20

Synthetic Routes 5

Condizioni di reazione

Riferimento

- Preparation of isotope-labeled dihydroneopterin 3'-triphosphate with high specific activity, Pteridines, 1991, 2(3), 169-74

Synthetic Routes 6

Condizioni di reazione

Riferimento

- Pteridines. XXXIX. Synthesis and structure of pterin-6- and -7-carboxylic acids, Justus Liebigs Annalen der Chemie, 1970, 741, 64-78

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Oxygen Solvents: Water

Riferimento

- Photochemistry of dihydrobiopterin in aqueous solution, Organic & Biomolecular Chemistry, 2010, 8(4), 800-810

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Oxygen Solvents: Water

Riferimento

- Shelter for Biologically Relevant Molecules: Photoprotection and Enhanced Thermal Stability of Folic Acid Loaded in a ZIF-8 MOF Porous Host, Industrial & Engineering Chemistry Research, 2020, 59(51), 22155-22162

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Condizioni di reazione

Riferimento

- Pteridines, LXVI. Synthesis and properties of dihydro- and tetrahydro derivatives of pterin-6,7-dicarboxylic acid, Chemische Berichte, 1978, 111(12), 3790-805

Synthetic Routes 14

Condizioni di reazione

1.1 Solvents: Water ; pH 7, rt

Riferimento

- Photo-oxidation of sepiapterin produces pterin-6-carboxylic acid and H2O2 in vitro, Chemistry and Biology of Pteridines and Folates, 2002, 55, 55-59

Synthetic Routes 15

Condizioni di reazione

Riferimento

- Synthesis of pteridine-6-carboxamides. 9-Oxofolic acid and 9-oxoaminopterin, Journal of Organic Chemistry, 1973, 38(12), 2185-9

Synthetic Routes 16

Pterine-6-carboxylic Acid Raw materials

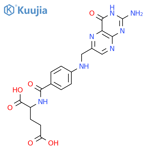

- 2-[(4-{[(2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino}phenyl)formamido]pentanedioic acid

- 6,7-Pteridinedicarboxylic acid, 2-amino-1,4-dihydro-4-oxo-

- 2,4-Diaminopteridine-6-carboxylic Acid

- L-Sepiapterin

- D-Neopterin

- 6-Pteridinecarboxaldehyde,2-amino-3,4-dihydro-4-oxo-

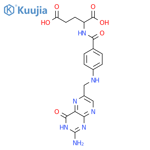

- Folic acid

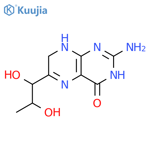

- 7,8-Dihydro-L-biopterin

Pterine-6-carboxylic Acid Preparation Products

Pterine-6-carboxylic Acid Letteratura correlata

-

Ilja Gasan Osojnik ?rnivec,Katja Isteni?,Mihalea Skrt,Nata?a Poklar Ulrih Food Funct. 2020 11 1467

-

2. 398. The use of nitro- and halogeno-ketones in the synthesis of pteridines, including pteroic acid, from 2 : 4 : 5-triamino-6-hydroxypyrimidineF. E. King,P. C. Spensley J. Chem. Soc. 1952 2144

-

Alexander Stuart,H. C. S. Wood,David Duncan J. Chem. Soc. C 1966 285

-

Elísabet Martín-Tornero,David González Gómez,Isabel Durán-Merás,Anunciación Espinosa-Mansilla Anal. Methods 2016 8 6404

-

Zhen Lin,Hui Chen,Jin-Ming Lin Analyst 2013 138 5182

948-60-7 (Pterine-6-carboxylic Acid) Prodotti correlati

- 1480442-07-6(Ethyl 3-amino-4-(4-bromophenyl)butanoate hydrochloride)

- 2229486-23-9(1-2-(2-chloropyridin-3-yl)ethylpiperazine)

- 1501475-18-8(3-Pentanol, 5-amino-1,1-dimethoxy-3-methyl-)

- 73448-74-5(Methyl 2-[(2,4-Dichlorophenyl)thio]-acetate)

- 33357-66-3(2-methyl-1-3-(trifluoromethyl)phenylpropan-1-ol)

- 2172037-86-2(2-{1-(tert-butoxy)carbonyl-3-hydroxyazetidin-3-yl}-2-methylpropanoic acid)

- 1261500-70-2(2-Hydroxy-6-(trifluoromethoxy)benzaldehyde)

- 2228578-45-6(5-(1-bromopropan-2-yl)isoquinoline)

- 2172487-69-1(2-{1-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}propanoic acid)

- 2171822-34-5(4,4-diethyl-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-1-one)

Fornitori consigliati

Wuhan Comings Biotechnology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Tiancheng Chemical (Jiangsu) Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Shandong Feiyang Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Shanghai Joy Biotech Ltd

Membro d'oro

CN Fornitore

Grosso